

In vitro permeability comparison of Amlodipine Besylate and Felodipine

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Compound of Interest

Compound Name: Amlodipine Besylate

Cat. No.: B192989 Get Quote

In Vitro Permeability Showdown: Amlodipine Besylate vs. Felodipine

In the landscape of pharmaceutical research, understanding the permeability of active pharmaceutical ingredients (APIs) is a cornerstone of predicting their oral bioavailability and overall efficacy. This guide provides a detailed comparison of the in vitro permeability of two widely used calcium channel blockers, **Amlodipine Besylate** and Felodipine. Leveraging experimental data from Caco-2 cell assays, this analysis offers researchers, scientists, and drug development professionals a clear, data-driven perspective on the permeability characteristics of these two compounds.

Quantitative Permeability Analysis

The apparent permeability coefficient (Papp), a key indicator of a drug's potential for intestinal absorption, was determined for both **Amlodipine Besylate** and Felodipine using the well-established Caco-2 cell monolayer model. This model serves as a reliable in vitro surrogate for the human intestinal epithelium. The experimental data, derived from a comparative study, are summarized below.



Compound	Apparent Permeability Coefficient (Papp) (x 10 ⁻⁶ cm/s)	Permeability Classification
Amlodipine	11	High
Felodipine	23	High

The data clearly indicates that both Amlodipine and Felodipine are high-permeability compounds. Notably, under the specific experimental conditions of this comparative study, Felodipine exhibited an apparent permeability coefficient approximately twice that of Amlodipine, suggesting a more rapid diffusion across the Caco-2 cell monolayer.

Experimental Methodology: Caco-2 Permeability Assay

The following protocol outlines the methodology employed to determine the apparent permeability coefficients of Amlodipine and Felodipine.

- 1. Cell Culture and Monolayer Formation:
- Caco-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% L-glutamine.
- Cells were maintained in an incubator at 37°C with 5% CO2 and 95% humidity.
- For permeability studies, the cells were seeded onto polycarbonate filter supports (Transwell®) at a density of 60,000 cells/cm².
- The cell monolayers were allowed to differentiate for 21-25 days, with the culture medium being changed every other day.
- The integrity of the cell monolayers was monitored by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above 300 Ω·cm² were used for the experiments.
- 2. Permeability Assay:

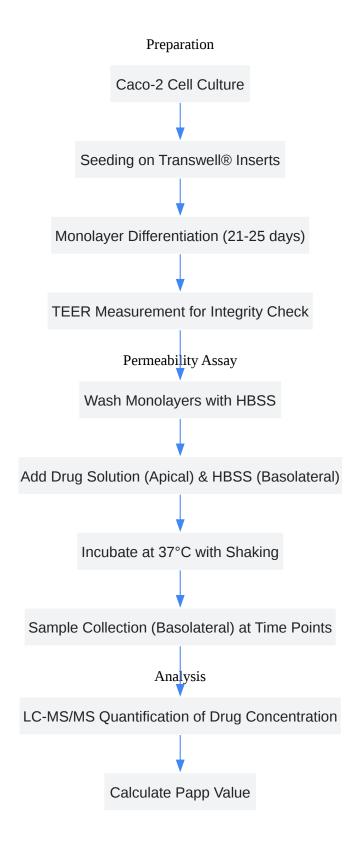


- Prior to the experiment, the cell monolayers were washed with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
- The test compounds (Amlodipine and Felodipine) were dissolved in HBSS at a concentration of 10 μM.
- The transport experiment was initiated by adding the drug solution to the apical (donor) side of the Transwell® insert and fresh HBSS to the basolateral (receiver) side.
- The plates were incubated at 37°C on an orbital shaker.
- Samples were collected from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes) and replaced with fresh HBSS.
- The concentration of the transported drug in the collected samples was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- 3. Calculation of Apparent Permeability Coefficient (Papp):
- The Papp value was calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
 Where:
 - dQ/dt is the steady-state flux of the drug across the monolayer (μmol/s).
 - A is the surface area of the filter membrane (cm²).
 - C₀ is the initial concentration of the drug in the donor chamber (μmol/cm³).

Visualizing the Process and Comparison

To further elucidate the experimental workflow and the comparative findings, the following diagrams are provided.





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Caco-2 Permeability Assay Workflow



Amlodipine Felodipine Papp = 11×10^{-6} cm/s Papp = 23×10^{-6} cm/s Higher Papp

Felodipine shows higher in vitro permeability than Amlodipine in this Caco-2 model.

In Vitro Permeability Comparison

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Permeability Comparison: Amlodipine vs. Felodipine

In conclusion, both **Amlodipine Besylate** and Felodipine demonstrate high in vitro permeability. However, the direct comparison using a Caco-2 cell model indicates that Felodipine permeates the intestinal epithelial barrier at a significantly higher rate than Amlodipine. This information is valuable for researchers in the field of drug development for understanding the biopharmaceutical properties of these compounds and for the development of future drug formulations.

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